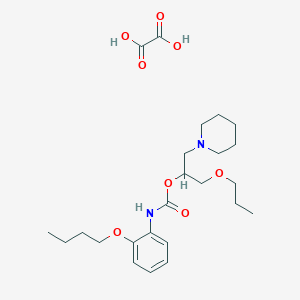
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate is a complex organic compound with the molecular formula C22H36N2O4·C2H2O4 . This compound is known for its unique chemical structure, which includes a carbamate group, a piperidine ring, and butoxy and propoxy substituents. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation helps in maintaining consistent quality and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) include:
- Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester
- 1-(2-Ethoxyethoxy)-3-(1-piperidinyl)-2-propanyl (2-butoxyphenyl)carbamate ethanedioate (1:1)
Uniqueness
What sets carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) apart from similar compounds is its unique combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
143503-35-9 |
|---|---|
Formule moléculaire |
C24H38N2O8 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-16-27-21-12-8-7-11-20(21)23-22(25)28-19(18-26-15-4-2)17-24-13-9-6-10-14-24;3-1(4)2(5)6/h7-8,11-12,19H,3-6,9-10,13-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
Clé InChI |
VJGNSXPLERZNNF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Synonymes |
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymet hyl ester, ethanedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















